methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate
CAS No.: 1858250-92-6
Cat. No.: VC2768156
Molecular Formula: C11H7F3N2O2
Molecular Weight: 256.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1858250-92-6 |
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Molecular Formula | C11H7F3N2O2 |
Molecular Weight | 256.18 g/mol |
IUPAC Name | methyl 2,3,5-trifluoro-4-pyrazol-1-ylbenzoate |
Standard InChI | InChI=1S/C11H7F3N2O2/c1-18-11(17)6-5-7(12)10(9(14)8(6)13)16-4-2-3-15-16/h2-5H,1H3 |
Standard InChI Key | LDSPDUMKCQNIBW-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=C(C(=C1F)F)N2C=CC=N2)F |
Canonical SMILES | COC(=O)C1=CC(=C(C(=C1F)F)N2C=CC=N2)F |
Introduction
Chemical Structure and Properties
Structural Characteristics
Methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate features a benzoate core substituted with three fluorine atoms at positions 2, 3, and 5, while position 4 contains a pyrazole ring connected through a nitrogen atom. The methyl ester group attached to the benzoate provides additional functionality that can potentially undergo various chemical transformations. The presence of three fluorine atoms strategically positioned on the aromatic ring confers unique electronic properties to the molecule, affecting its lipophilicity, metabolic stability, and binding affinity to biological targets .
Basic Identification and Properties
The compound has been thoroughly characterized through various analytical methods, with its key identification parameters summarized in the following table:
Parameter | Value |
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CAS Number | 1858250-92-6 |
PubChem CID | 98041531 |
Chemical Name | Methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate |
IUPAC Name | methyl 2,3,5-trifluoro-4-pyrazol-1-ylbenzoate |
Molecular Formula | C₁₁H₇F₃N₂O₂ |
Molecular Weight | 256.18 g/mol |
MDL Number | MFCD28103346 |
The physical and chemical properties of this compound are largely determined by its structural features, particularly the presence of fluorine atoms and the heterocyclic pyrazole ring .
Structural Identifiers and Notations
For computational chemistry and database purposes, methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate can be represented through various chemical notations:
Notation Type | Representation |
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InChI | InChI=1S/C11H7F3N2O2/c1-18-11(17)6-5-7(12)10(9(14)8(6)13)16-4-2-3-15-16/h2-5H,1H3 |
InChIKey | LDSPDUMKCQNIBW-UHFFFAOYSA-N |
SMILES | COC(=O)c1cc(F)c(c(F)c1F)n2cccn2 |
Canonical SMILES | COC(=O)C1=CC(=C(C(=C1F)F)N2C=CC=N2)F |
These notations provide standardized representations for chemical databases and computational analysis, facilitating structure searches and property predictions for this compound .
Biological Activities
Antimicrobial Properties
The structure of methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate suggests significant potential for antimicrobial activity. Similar pyrazole derivatives have demonstrated effectiveness against various bacterial strains, particularly Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial properties of this compound are likely enhanced by the presence of the trifluorinated phenyl ring, as fluorinated aromatic compounds often exhibit improved pharmacological profiles and antimicrobial potency .
Research on related pyrazole derivatives has shown that compounds containing trifluoromethyl-substituted phenyl groups can function as potent growth inhibitors of different bacterial strains. The specific positioning of fluorine atoms on the aromatic ring potentially contributes to the compound's ability to penetrate bacterial cell membranes and interact with biological targets, thereby disrupting essential cellular processes in pathogenic microorganisms .
Structure-Activity Relationship
The antimicrobial activity of methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate and related compounds can be understood through structure-activity relationship (SAR) analysis. Studies on similar fluorinated pyrazole derivatives indicate that the presence of lipophilic substituents on the phenyl ring generally increases antimicrobial potency. The three fluorine atoms at positions 2, 3, and 5 likely enhance the compound's lipophilicity and metabolic stability, potentially improving its bioavailability and antimicrobial efficacy .
Furthermore, the position of substituents on the aromatic ring appears to influence activity, with para-substituted compounds often exhibiting greater potency than their meta-substituted counterparts. While specific SAR data for methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate is limited in the available literature, these general principles from related compounds provide valuable insights into its potential biological activity profile .
Synthesis Methods
Related Synthetic Methods
For related pyrazole derivatives, established synthetic methods include:
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Formation of pyrazole rings through the reaction of hydrazines with β-dicarbonyl compounds
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Coupling reactions between halogenated benzenes and pyrazole nucleophiles
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Vilsmeier-Haack reactions to introduce aldehyde functionalities for further modifications
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Reductive amination reactions for connecting aromatic or heterocyclic rings
These methodologies provide potential synthetic routes that could be adapted for the preparation of methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate, although specific optimization would be required for the trifluorinated substrate .
Applications
Pharmaceutical Applications
The structural features of methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate make it a compound of interest for pharmaceutical development. Its potential antimicrobial properties could be valuable in addressing antibiotic resistance, particularly against challenging pathogens like MRSA and other drug-resistant bacteria. The presence of fluorine atoms in medicinal compounds is known to improve pharmacodynamic and pharmacokinetic properties, potentially enhancing metabolic stability, lipophilicity, and target binding affinity .
In drug development, fluorinated compounds frequently exhibit improved oral bioavailability and metabolic stability compared to their non-fluorinated analogs. These properties make methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate a potential scaffold for developing novel antimicrobial agents with improved pharmacological profiles. Additionally, the compound's methyl ester group provides a site for potential prodrug development or further structural modifications to optimize pharmacokinetic properties .
Agrochemical Applications
Beyond pharmaceutical applications, methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate has potential utility in the agrochemical sector. Fluorinated compounds are widely used in modern agrochemicals due to their enhanced stability, potency, and environmental persistence when appropriately designed. The compound's potential antimicrobial properties could be leveraged for developing agricultural fungicides or bactericides for crop protection.
The strategic placement of fluorine atoms in agrochemicals can modify their physical properties, including volatility, soil mobility, and resistance to photodegradation. These characteristics might make methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate a valuable starting point for developing new crop protection agents with improved efficacy and environmental profiles.
Research Significance and Future Directions
Future Research Opportunities
Several promising research directions could expand our understanding of methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate:
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Detailed antimicrobial screening against a broad spectrum of bacterial and fungal pathogens, including multidrug-resistant strains
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Structure-activity relationship studies through the synthesis and evaluation of structural analogs with modifications to the fluorine pattern, pyrazole ring, or ester group
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Mechanistic investigations to determine the compound's mode of action against microbial targets
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Optimization of synthetic routes to improve yield, reduce environmental impact, and enable larger-scale production
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Evaluation of potential applications beyond antimicrobial activity, including anti-inflammatory, anticancer, or insecticidal properties
Such studies would provide a more comprehensive understanding of this compound's potential value in pharmaceutical and agrochemical applications .
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